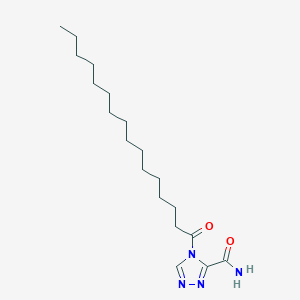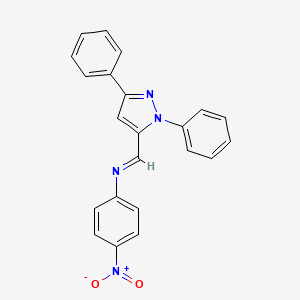
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide: is a complex organic compound with the molecular formula C28H21N2OPS This compound is characterized by the presence of a cyano group, a triphenylphosphoranylidene moiety, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide typically involves the reaction of triphenylphosphine with a suitable cyano compound under controlled conditions. One common method includes the reaction of triphenylphosphine with 2-cyanoethanethioyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It can be used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the triphenylphosphoranylidene moiety can stabilize reactive intermediates. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Triphenylphosphoranylidene)benzamide: Similar in structure but lacks the cyano and ethanethioyl groups.
4-Chloro-N-(2-cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide: Contains a chloro substituent, which can alter its reactivity and applications.
Uniqueness
N-(2-Cyano-2-(triphenylphosphoranylidene)ethanethioyl)benzamide is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the cyano group, in particular, allows for a wide range of synthetic transformations, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
155786-93-9 |
|---|---|
Molekularformel |
C28H21N2OPS |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N-[2-cyano-2-(triphenyl-λ5-phosphanylidene)ethanethioyl]benzamide |
InChI |
InChI=1S/C28H21N2OPS/c29-21-26(28(33)30-27(31)22-13-5-1-6-14-22)32(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,(H,30,31,33) |
InChI-Schlüssel |
NGQLNYJGSCPBQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



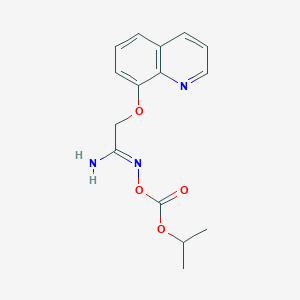

![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)
![(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12881997.png)
![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)

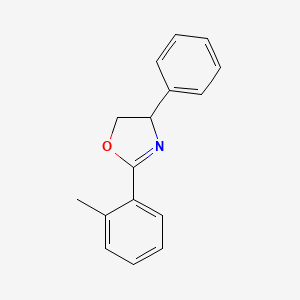
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
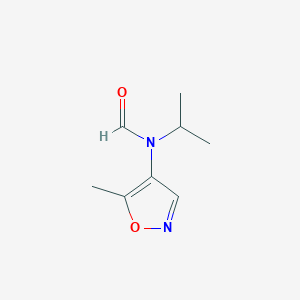
methyl butanoate](/img/structure/B12882046.png)
![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
